molecular formula C14H11ClN2O4 B11026360 4-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide

4-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide

Cat. No.: B11026360
M. Wt: 306.70 g/mol
InChI Key: TYAITIGIASDDEA-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide is an organic compound with the molecular formula C14H11ClN2O4 It is a derivative of benzamide, characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide typically involves the nitration of 4-chloro-N-(2-methoxyphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes:

    Nitration: Using nitric acid and sulfuric acid to introduce the nitro group.

    Purification: Crystallization or recrystallization to obtain the pure compound.

    Quality Control: Ensuring the purity and consistency of the final product through various analytical techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide can undergo several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products

    Reduction: The major product of the reduction reaction is 4-chloro-N-(2-methoxyphenyl)-2-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

4-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methoxy groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

4-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O4/c1-21-13-5-3-2-4-11(13)16-14(18)10-7-6-9(15)8-12(10)17(19)20/h2-8H,1H3,(H,16,18)

InChI Key

TYAITIGIASDDEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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